![molecular formula C24H49NO4 B14214015 Hexanamide, 6-hydroxy-N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]- CAS No. 796086-32-3](/img/structure/B14214015.png)
Hexanamide, 6-hydroxy-N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexanamide, 6-hydroxy-N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]- is a complex organic compound with a unique structure that includes multiple hydroxyl groups and a long hydrocarbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hexanamide, 6-hydroxy-N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]- typically involves multi-step organic reactions. One common method includes the reaction of hexanoic acid with a suitable amine under controlled conditions to form the amide bond. The hydroxyl groups are introduced through subsequent reactions, such as hydroxylation, using specific reagents and catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Hexanamide, 6-hydroxy-N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]- can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The amide group can be reduced to form amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while reduction of the amide group can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
Hexanamide, 6-hydroxy-N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to cell membrane interactions due to its amphiphilic nature.
Industry: It can be used in the formulation of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Hexanamide, 6-hydroxy-N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]- involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The long hydrocarbon chain allows the compound to integrate into lipid bilayers, affecting membrane fluidity and permeability.
Comparación Con Compuestos Similares
Similar Compounds
Hexanamide, 6-hydroxy-N-(2-hydroxyethyl)-: This compound has a shorter hydrocarbon chain and different hydroxyl group positioning.
Hexanamide, 6-azido-N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]-: This compound contains an azido group, which imparts different reactivity and applications.
Uniqueness
Hexanamide, 6-hydroxy-N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]- is unique due to its specific combination of functional groups and long hydrocarbon chain, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields of research and industry.
Propiedades
Número CAS |
796086-32-3 |
|---|---|
Fórmula molecular |
C24H49NO4 |
Peso molecular |
415.6 g/mol |
Nombre IUPAC |
N-(1,3-dihydroxyoctadecan-2-yl)-6-hydroxyhexanamide |
InChI |
InChI=1S/C24H49NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-23(28)22(21-27)25-24(29)19-16-14-17-20-26/h22-23,26-28H,2-21H2,1H3,(H,25,29) |
Clave InChI |
JGUIHMBSWAKRSD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCC(C(CO)NC(=O)CCCCCO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


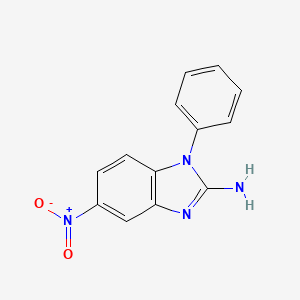
![2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[(furan-2-yl)methyl]-2H-indole-5-carboxamide](/img/structure/B14213933.png)
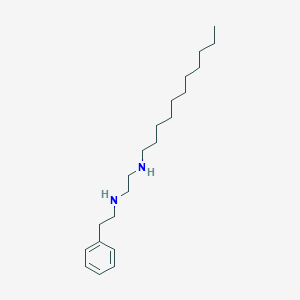
![3-({1-[(4-Iodophenyl)methyl]cyclopentyl}amino)propane-1-sulfonic acid](/img/structure/B14213937.png)


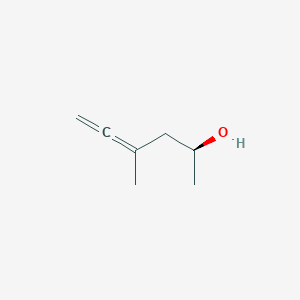
![5,7-Dimethyl-N-phenylimidazo[1,2-a]pyrimidin-3-amine](/img/structure/B14213964.png)
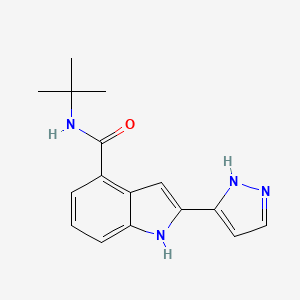
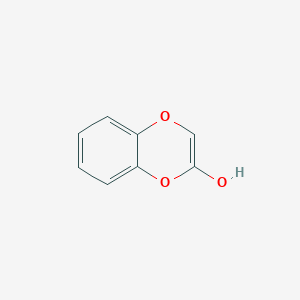
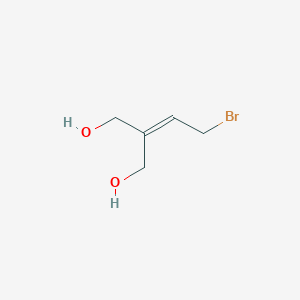
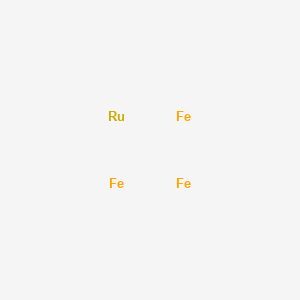

![Benzamide, N-[(1R)-3-hydroxy-1-(trifluoromethyl)propyl]-](/img/structure/B14214007.png)
